Ro 48-8071

OSC Inhibition Cholesterol Synthesis Lipid-lowering

(4-Bromophenyl)(2-fluoro-4-((6-(methyl-2-propen-1-ylamino)hexyl)oxy)phenyl)methanone, commonly known as Ro 48-8071, is a potent, orally active inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC). This synthetic small molecule, characterized by its bromophenyl and fluorophenyl moieties, functions by blocking the conversion of monooxidosqualene to lanosterol within the cholesterol biosynthesis pathway.

Molecular Formula C23H27BrFNO2
Molecular Weight 448.4 g/mol
CAS No. 161582-11-2
Cat. No. B1662478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 48-8071
CAS161582-11-2
Synonyms(4'-(6-allylmethylaminohexyloxy)-2'-fluorophenyl)-4-(4-bromophenyl)methanone fumarate
Ro 48-8071
Ro 48-8071hydrochloride
Ro-48-8071
Molecular FormulaC23H27BrFNO2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
InChIInChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
InChIKeyCMYCCJYVZIMDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

Ro 48-8071 (CAS 161582-11-2): An Orally Active OSC Inhibitor for Cholesterol Synthesis and Cancer Research


(4-Bromophenyl)(2-fluoro-4-((6-(methyl-2-propen-1-ylamino)hexyl)oxy)phenyl)methanone, commonly known as Ro 48-8071, is a potent, orally active inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC) [1]. This synthetic small molecule, characterized by its bromophenyl and fluorophenyl moieties, functions by blocking the conversion of monooxidosqualene to lanosterol within the cholesterol biosynthesis pathway [2]. It has been extensively characterized in vitro and in vivo for its lipid-lowering and anti-cancer properties.

Why Other OSC Inhibitors Cannot Substitute for Ro 48-8071 (CAS 161582-11-2)


While several 2,3-oxidosqualene:lanosterol cyclase (OSC) inhibitors exist, such as Ro 18-5364 and certain benzophenone derivatives, their pharmacological profiles differ significantly from Ro 48-8071 [1]. Key distinctions arise from variations in potency, selectivity across species orthologs, and off-target effects on hormone receptor signaling. For instance, Ro 48-8071 demonstrates species-specific potency shifts (e.g., it is ~6-fold less potent against hamster OSC but ~10-fold more potent against squirrel monkey OSC), a nuanced profile not universally shared by its analogs . Furthermore, its unique ability to modulate ERα/ERβ ratios and inhibit Ebola virus entry at micromolar concentrations highlights activity profiles that are compound-specific and cannot be assumed for other OSC inhibitors [2]. Substituting with an analog lacking this specific data profile introduces significant risk to experimental reproducibility and therapeutic hypothesis validation.

Quantitative Differentiation Evidence for Ro 48-8071 (CAS 161582-11-2) vs. Comparators


Enzymatic Potency of Ro 48-8071 vs. HMG-CoA Reductase Inhibitor Simvastatin

Ro 48-8071 is a potent, direct inhibitor of 2,3-oxidosqualene cyclase (OSC), acting downstream of the HMG-CoA reductase step targeted by statins like simvastatin. This difference in target position leads to a distinct pharmacological effect: Ro 48-8071 inhibits OSC from human liver microsomes with an IC50 of approximately 6.5 nM, whereas simvastatin acts upstream and can induce compensatory upregulation of HMG-CoA reductase [1].

OSC Inhibition Cholesterol Synthesis Lipid-lowering

Comparative LDL-Cholesterol Lowering Efficacy in Hamsters

In a hamster model of hyperlipidemia, Ro 48-8071 achieved a maximum LDL-cholesterol (LDL-C) reduction of approximately 60% at an oral dose of 150 μmol/kg/day, with no significant effect on HDL-cholesterol levels [1]. This effect was attained without signs of liver toxicity, which is a key differentiator from some early-stage lipid-lowering agents.

In Vivo Efficacy LDL-C Reduction Lipid Metabolism

Differential Inhibition of Cancer Cell Growth and Hormone Receptor Modulation

Ro 48-8071 significantly reduces the viability of PC-3 prostate cancer cells at 10 μM, while sparing normal prostate cells, indicating a potential therapeutic window [1]. It also dose-dependently reduces androgen receptor (AR) protein expression at 10-25 μM and increases estrogen receptor beta (ERβ) protein expression at 0.1-1 μM in LNCaP cells, a profile not reported for standard-of-care AR antagonists like enzalutamide [2].

Oncology Prostate Cancer Hormone Receptor Signaling

In Vivo Tumor Growth Suppression in Xenograft Models

Daily administration of Ro 48-8071 at 5 or 20 mg/kg significantly slowed the growth of castration-resistant PC-3 prostate tumor xenografts in nude mice without causing body weight loss [1]. Notably, at the 20 mg/kg dose, Ro 48-8071 completely eradicated 2 out of 12 monitored tumors over the treatment period, an outcome not achieved with vehicle control [2].

In Vivo Oncology Xenograft Models Anti-tumor Efficacy

Inhibition of Ebola Virus (EBOV) Cell Entry

Ro 48-8071 has been identified as an inhibitor of Ebola virus (EBOV) cell entry, acting at a post-internalization step without affecting endosome acidification or cathepsin activity [1]. It inhibits EBOV entry with an IC50 of 1.74 μM, a property not shared by many other OSC inhibitors or cholesterol-lowering agents like statins .

Virology Antiviral Ebola Virus

Validated Application Scenarios for Ro 48-8071 (CAS 161582-11-2) in R&D


Investigating Cholesterol-Lowering Mechanisms Independent of HMG-CoA Reductase

Use Ro 48-8071 as a chemical probe in vitro (HepG2 cells, IC50 ~1.5 nM for cholesterol synthesis [1]) and in vivo (hamsters, ~60% LDL-C reduction at 150 μmol/kg/day [2]) to study the physiological consequences of OSC inhibition. This is particularly valuable for differentiating downstream effects from the compensatory feedback loops triggered by HMG-CoA reductase inhibitors like simvastatin.

Prostate and Breast Cancer Research: A Tool to Modulate Hormone Receptor Profiles

Employ Ro 48-8071 at 10-25 μM to downregulate androgen receptor (AR) protein and at 0.1-1 μM to upregulate estrogen receptor beta (ERβ) in cell culture [3]. This dual modulation is useful for studying novel therapeutic approaches for castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancers, offering a mechanism distinct from pure anti-androgens or aromatase inhibitors.

Preclinical Xenograft Studies for Cholesterol-Targeted Anticancer Agents

Administer Ro 48-8071 at 5-20 mg/kg daily via tail vein injection in nude mouse xenograft models (e.g., PC-3) to validate the anti-tumor efficacy of OSC inhibition in vivo [4]. The compound's ability to suppress tumor growth and even induce complete regression in a subset of cases provides a strong benchmark for evaluating novel OSC-targeting therapies.

Virology: Probing Host Factors in Ebola Virus Entry

Utilize Ro 48-8071 at a concentration of 1-5 μM to inhibit Ebola virus (EBOV) entry at a post-internalization step [5]. This application is specific for researchers investigating the role of cholesterol trafficking and the Niemann-Pick C1 (NPC1) pathway in filovirus pathogenesis, leveraging a small molecule with an established IC50 of 1.74 μM for EBOV entry inhibition.

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